molecular formula C8H10O2 B1202299 4-(1-Hydroxyethyl)phenol CAS No. 2380-91-8

4-(1-Hydroxyethyl)phenol

Cat. No. B1202299
CAS RN: 2380-91-8
M. Wt: 138.16 g/mol
InChI Key: PMRFBLQVGJNGLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(1-Hydroxyethyl)phenol and related compounds involves several chemical reactions, including etherization, reduction, dizaotization, and hydrolysis, with specific conditions tailored to yield desired products. For example, 4-(2,4-Dichlorophenoxy)phenol, a related compound, is synthesized from 2,4-dichlorophenol and p-chloronitrobenzene with a total yield of 57.6%, showcasing the complex synthesis routes these phenolic compounds might undergo (Quan, 2005).

Molecular Structure Analysis

The molecular structure of phenolic compounds is characterized by X-ray diffraction analysis, revealing how intermolecular hydrogen bonds and molecular geometry contribute to their stability and reactivity. For instance, compounds synthesized via Schiff bases reduction route exhibit asymmetric units and are stabilized by intermolecular interactions, highlighting the intricate molecular architecture of these compounds (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

4-(1-Hydroxyethyl)phenol undergoes various chemical reactions, including oxidation, hydroxylation, and complexation with metals. These reactions are critical for its application in synthesizing more complex molecules. For example, the regioselective synthesis of 4-hydroxybiaryl-2-carboxylates through oxygenative and dehydrogenative benzannulation reactions showcases its reactivity and potential in organic synthesis (Joshi, Nanubolu, & Menon, 2016).

Scientific Research Applications

  • “4-(1-Hydroxyethyl)phenol” is a chemical compound with the molecular formula C8H10O2 .
  • It appears as a white to light yellow to light orange powder or crystal .
  • It has a melting point of 128 °C and a boiling point of 118 °C/9 mmHg .
  • This compound is often used in the field of chemical synthesis .
  • “4-(1-Hydroxyethyl)phenol” is a chemical compound with the molecular formula C8H10O2 .
  • It appears as a white to light yellow to light orange powder or crystal .
  • It has a melting point of 128 °C and a boiling point of 118 °C/9 mmHg .
  • This compound is often used in the field of chemical synthesis .
  • “4-(1-Hydroxyethyl)phenol” is a chemical compound with the molecular formula C8H10O2 .
  • It appears as a white to light yellow to light orange powder or crystal .
  • It has a melting point of 128 °C and a boiling point of 118 °C/9 mmHg .
  • This compound is often used in the field of chemical synthesis .

Safety And Hazards

When handling 4-(1-Hydroxyethyl)phenol, personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided, and adequate ventilation should be ensured .

Future Directions

Phenolic compounds, including 4-(1-Hydroxyethyl)phenol, have shown potential in antiviral research, particularly against SARS-CoV-2 . As new variants of SARS-CoV-2 continue to emerge, these compounds may help reinstate the antiviral immune response processes of the host that are down-regulated in COVID-19 infections .

properties

IUPAC Name

4-(1-hydroxyethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6(9)7-2-4-8(10)5-3-7/h2-6,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRFBLQVGJNGLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

166164-76-7
Record name Benzenemethanol, 4-hydroxy-α-methyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166164-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30862911
Record name Benzenemethanol, 4-hydroxy-.alpha.-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzenemethanol, 4-hydroxy-.alpha.-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

4-(1-Hydroxyethyl)phenol

CAS RN

2380-91-8
Record name 1-(4-Hydroxyphenyl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2380-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 4-hydroxy-alpha-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanol, 4-hydroxy-.alpha.-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenemethanol, 4-hydroxy-.alpha.-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-α-methylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.434
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In 700 ml of a mixed solvent of acetic acid/dioxane/water (10/5/5) was dissolved 0.35 mole of a each R-form of fatty acid ester of 1-(4-(1-ethoxyethoxy)phenyl)ethanol, and the mixture was stirred at room temperature for 2 hours. The solvent was distilled under reduced pressure to give an R-form of fatty acid ester of 1-(4-hydroxyphenyl)ethanol.
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
mixed solvent
Quantity
700 mL
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solvent
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Name
acetic acid dioxane water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
fatty acid ester
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
K Kato, Y Gong, R Irimescu, T Saito, Y Yokogawa - Biotechnology letters, 2002 - Springer
Lipase LIP from Pseudomonas aeruginosa,one of nine commercially available hydrolytic enzymes, catalyzed the enantioselective alcoholysis of racemic 4-(1-acetoxy-2,2,2-trifluoroethyl…
Number of citations: 8 link.springer.com
C Wuensch, J Gross, G Steinkellner… - Angewandte Chemie …, 2013 - Wiley Online Library
More than one activity: Owing to their hydratase activity, phenolic acid decarboxylases catalyze the regio-and stereoselective addition of H 2 O across the C C double bond of …
Number of citations: 74 onlinelibrary.wiley.com
W Kern, M Cifrain, R Schröder, K Hummel… - European polymer …, 1998 - Elsevier
The new monomers 4-vinylphenyl cyanate and 2,6-dimethyl-4-vinylphenyl cyanate were prepared from 4-hydroxyacetophenone and 3,5-dimethyl-4-hydroxyacetophenone as starting …
Number of citations: 16 www.sciencedirect.com
M Schrems, F Liebner, M Betz, M Zeilinger… - Journal of Wood …, 2012 - Taylor & Francis
The delignification pathways during Organosolv pulping with and without involvement of supercritical carbon dioxide (scCO 2 ) were studied with lignin model substances. As expected, …
Number of citations: 18 www.tandfonline.com
Y Yang, L Geng, Y Guo, Y Guo - Journal of Chemical …, 2017 - Wiley Online Library
BACKGROUND BiOBr is considered a competitive candidate TiO 2 ‐alternative visible‐light‐driven photocatalyst owing to the unique layered structure and suitable band gap. In order …
Number of citations: 26 onlinelibrary.wiley.com
TO Lourenço, G Akisue, NF Roque - Phytochemistry, 1981 - Elsevier
Six reduced p-hydroxyacetophenones, a p- hydroxyvinylbenzene derivative, a chromanone, and acetylsarracinic acid were isolated from the xylopodium of Calea cuneifolia. The …
Number of citations: 17 www.sciencedirect.com
RR Chao, ICK Lau, T Coleman… - … A European Journal, 2021 - Wiley Online Library
The serine 244 to aspartate (S244D) variant of the cytochrome P450 enzyme CYP199A4 was used to expand its substrate range beyond benzoic acids. Substrates, in which the …
P Máximo, LM Ferreira, PS Branco, A Lourenço - Molecules, 2020 - mdpi.com
In this review, a brief description of the invasive phenomena associated with plants and its consequences to the ecosystem is presented. Five worldwide invasive plants that are a threat …
Number of citations: 20 www.mdpi.com
A Dudzik, B Kozik, M Tataruch, A Wójcik… - Canadian Journal of …, 2013 - cdnsciencepub.com
Ethylbenzene dehydrogenase (EbDH; enzyme commission (EC) number: 1.17.99.2) is a unique biocatalyst that hydroxylates alkylaromatic and alkylheterocyclic compounds to (S)-…
Number of citations: 12 cdnsciencepub.com
Y Li, H Zhang, A Rashid, A Hu, K Xin, H Li… - Journal of hazardous …, 2020 - Elsevier
Residues of bisphenol A (BPA) are ubiquitously detected in the surface water due to its widespread usage. This study systematically investigated the dissipation and kinetics of BPA …
Number of citations: 27 www.sciencedirect.com

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